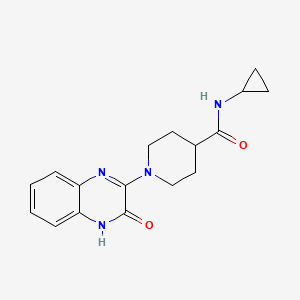![molecular formula C23H19ClN4O3 B2637462 2-(3-(4-氯苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-(对甲苯基)乙酰胺 CAS No. 923674-81-1](/img/structure/B2637462.png)
2-(3-(4-氯苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-(对甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide” is a chemical compound with the molecular formula C23H19ClN4O3. It belongs to the class of organic compounds known as 4-benzylpiperidines .
Synthesis Analysis
The synthesis of similar compounds often involves a straightforward route from the unsubstituted indole via the 1-(4-chlorobenzyl)-indole and the indol-3-yl-2-oxo-acetyl chloride to the indol-3-yl-2-oxo acetamide product . A structure-activity relationship (SAR) study led to the identification of potent inhibitors .Chemical Reactions Analysis
The compound may have inhibitory activities on ENPP1 . The reaction of similar compounds with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino .科学研究应用
HIV-1 蛋白酶抑制
该化合物已被研究其抑制人类免疫缺陷病毒-1 (HIV-1) 蛋白酶的潜力。朱等人 (2019) 的一项研究表明,以 N-2-(2,4-二氧代-3,4-二氢嘧啶-1(2H)-基)乙酰胺作为 P2 配体的类似化合物对 HIV-1(包括耐药变体)表现出显着的酶抑制和抗病毒活性,且细胞毒性低 (Zhu et al., 2019).
抗肿瘤活性
熊静 (2011) 合成了 L-酪氨酸甲酯和 D-酪氨酸乙酯的衍生物,这些衍生物表现出选择性的抗肿瘤活性。这些化合物的 R 型构象可能有助于它们的功效 (Xiong Jing, 2011).
抗巨细胞病毒活性
Paramonova 等人 (2020) 合成了新的 N-芳基-2-{3-[ω-(4-溴苯氧基)烷基]-2,6-二氧代-3,6-二氢嘧啶-1(2H)-基}乙酰胺,这些化合物在体外对人类巨细胞病毒表现出强大的抑制活性 (Paramonova et al., 2020).
抗菌特性
Kostenko 等人 (2008) 发现类似的吡啶噻吩嘧啶酮具有抗葡萄球菌活性,证明了此类化合物具有抗菌潜力 (Kostenko et al., 2008).
分子结构和氢键
Trilleras 等人 (2008) 研究了相关化合物的分子结构和氢键性质,突出了它们的结构复杂性和在药物化学中的潜在应用 (Trilleras et al., 2008).
抗菌活性
Sraa Abu-Melha (2013) 合成了含有吡唑并吡啶部分的新化合物,并将其评估为抗菌剂。这项研究有助于理解此类化合物的抗菌应用 (Sraa Abu-Melha, 2013).
作用机制
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with p-toluidine to form the intermediate N-(p-tolyl)-2-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-acetamide. This intermediate is then reacted with acetic anhydride to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "p-toluidine", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of sulfuric acid and ethanol to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with p-toluidine in the presence of sodium acetate and ethanol to form the intermediate N-(p-tolyl)-2-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-acetamide.", "Step 3: Reaction of the intermediate with acetic anhydride in the presence of sodium acetate and diethyl ether to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide." ] } | |
| 923674-81-1 | |
分子式 |
C23H19ClN4O3 |
分子量 |
434.88 |
IUPAC 名称 |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN4O3/c1-15-4-10-18(11-5-15)26-20(29)14-27-19-3-2-12-25-21(19)22(30)28(23(27)31)13-16-6-8-17(24)9-7-16/h2-12H,13-14H2,1H3,(H,26,29) |
InChI 键 |
DRBCIFXACYVYRL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


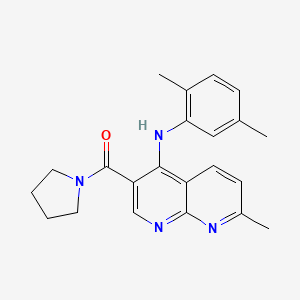

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2637384.png)
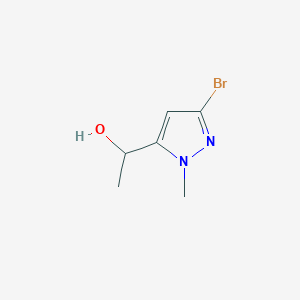
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2637386.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2637387.png)
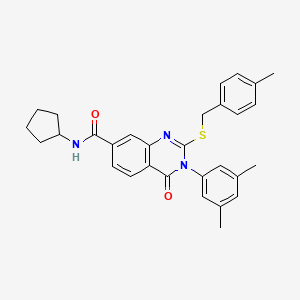
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide](/img/structure/B2637390.png)
![3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2637391.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2637393.png)
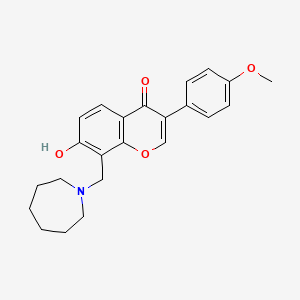
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2637396.png)
